2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
CAS No.: 1190316-28-9
Cat. No.: VC8214905
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde - 1190316-28-9](/images/structure/VC8214905.png)
Specification
CAS No. | 1190316-28-9 |
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Molecular Formula | C8H6N2O2 |
Molecular Weight | 162.15 g/mol |
IUPAC Name | 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbaldehyde |
Standard InChI | InChI=1S/C8H6N2O2/c11-4-5-1-2-9-8-6(5)3-7(12)10-8/h1-2,4H,3H2,(H,9,10,12) |
Standard InChI Key | HLODPUSNKKAZMO-UHFFFAOYSA-N |
SMILES | C1C2=C(C=CN=C2NC1=O)C=O |
Canonical SMILES | C1C2=C(C=CN=C2NC1=O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde (CAS 1190320-26-3) features a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety. The pyrrole component is partially hydrogenated at positions 2 and 3, introducing a ketone group at C2 (2-oxo) and reducing aromaticity in this region. A formyl (-CHO) substituent occupies position 4 of the pyridine ring (Figure 1) .
The molecular formula is C₈H₅N₃O, corresponding to a molecular weight of 159.15 g/mol. Computational models predict a planar configuration for the pyridine ring, while the dihydropyrrole segment adopts a slightly puckered conformation .
Spectroscopic Characteristics
While experimental spectral data for this specific compound remain unpublished, analogous pyrrolopyridine derivatives provide insights:
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IR Spectroscopy: Expected absorption bands include a strong C=O stretch (~1700 cm⁻¹) for the 2-oxo group and an aldehyde C=O stretch (~2820 cm⁻¹ and ~2720 cm⁻¹ for Fermi resonance) .
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NMR: The aldehyde proton typically resonates as a singlet near δ 9.8–10.2 ppm in ¹H NMR, while the 2-oxo group’s carbonyl carbon appears at δ 190–200 ppm in ¹³C NMR .
Physicochemical Properties
Key properties derived from computational models and structural analogs include:
Property | Value/Description |
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Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
LogP (Partition Coefficient) | Estimated 1.2 ± 0.3 |
Melting Point | Not experimentally determined |
Stability | Sensitive to strong acids/bases; aldehyde group prone to oxidation |
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s structure suggests two primary disconnections (Figure 2):
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Aldehyde Introduction: Late-stage formylation of a preassembled pyrrolopyridine core.
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Cyclization Strategies: Construction of the bicyclic system from acyclic precursors bearing aldehyde functionality.
Reported Synthetic Routes
Although no direct synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde has been published, analogous methodologies from literature provide viable pathways:
Vilsmeier-Haack Formylation
This method, used for introducing aldehyde groups onto electron-rich heterocycles , could functionalize a 4-unsubstituted pyrrolopyridine precursor. For example:
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Precursor Synthesis: 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is prepared via cyclocondensation of aminopyrrole derivatives with keto-esters .
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Formylation: Treatment with POCl₃/DMF at 0–5°C yields the 4-carbaldehyde derivative .
One-Pot Cyclocondensation
Adapting the one-pot strategy from , which constructs pyrrolo[3,4-b]pyridin-5-ones, a modified approach could employ:
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Condensation: Reacting a β-ketoamide with a primary amine under acidic conditions to form an enaminone intermediate.
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Cyclization: Intramolecular attack of the enamine nitrogen onto a carbonyl group, followed by oxidation to introduce the aldehyde .
Future Research Directions
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Develop enantioselective routes for accessing chiral derivatives.
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Continuous Flow Chemistry: Improve yield and safety of formylation steps .
Biological Screening
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